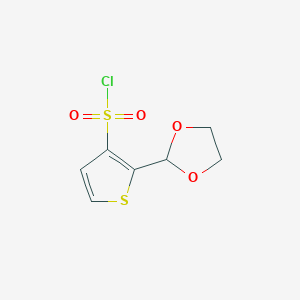

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2229402-16-6 . It has a molecular weight of 254.71 . The IUPAC name for this compound is 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .

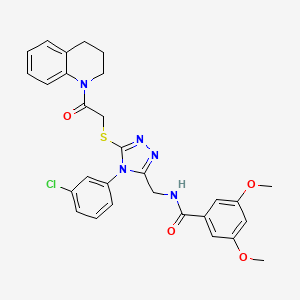

Molecular Structure Analysis

The InChI code for 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is 1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

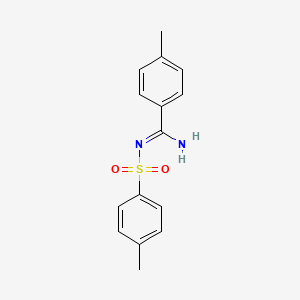

Versatile Sulfonating Agent for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been identified as a new and versatile sulfonating agent for amines. This compound allows for the easy sulfonation of primary and secondary amines with excellent yields. The resulting N-nonsubstituted and N-monosubstituted Dios-amides are activated amines that can be satisfactorily alkylated under specific conditions, showcasing the Dios group's stability under basic and reductive conditions. The group is removable by heating in a hot aqueous solution of trifluoroacetic acid, demonstrating its potential as a protecting and activating group in amine synthesis (Izumi Sakamoto, Norimasa Izumi, Taeko Yamada, T. Tsunoda, 2006).

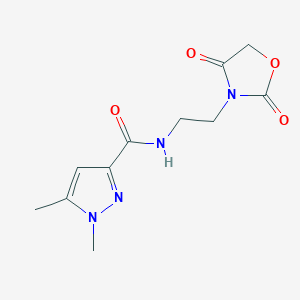

Thiophene Sulfonyl Derivative Reactions

Research on thiophene-2-sulfonyl chloride and its reactions with various amines, hydrazine, and sodium azide has led to the development of a range of derivatives. These reactions have been instrumental in synthesizing a variety of sulfonamides and other compounds, contributing to the understanding of thiophene sulfonyl derivatives' chemical behavior and potential applications (R. Cremlyn, K. H. Goulding, F. J. Swinbourne, Kin-Man Yung, 1981).

Antioxidant Activity of Thiophenyl-chalcone Derivatives

A study on thiophenyl-chalcone derivatives has revealed significant antioxidant activity, with some derivatives displaying higher activity than well-known antioxidants like quercetin. This research highlights the potential of sulfonyl chloride derivatives in developing new antioxidant agents, providing a foundation for further exploration into their medicinal and therapeutic applications (Fatih Sönmez, Tuğçe Gür, Zuhal Sahin, 2023).

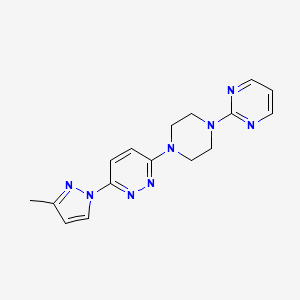

Synthetic Applications in Organic Chemistry

The development of novel synthetic methodologies utilizing 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride derivatives has enabled the creation of a wide array of organic compounds. These methodologies have facilitated the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, illustrating the compound's utility in organic synthesis and its role in expanding the toolkit available for chemists to create complex molecules with precision and efficiency (Qian Wu, Dongbing Zhao, Xurong Qin, Jingbo Lan, J. You, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZIIJCAMIJREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CS2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)

![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)

![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)